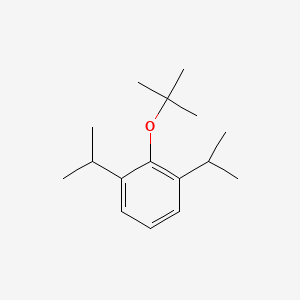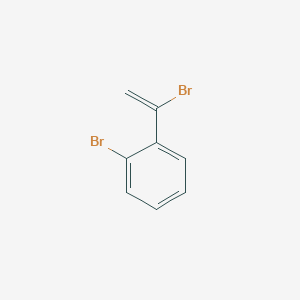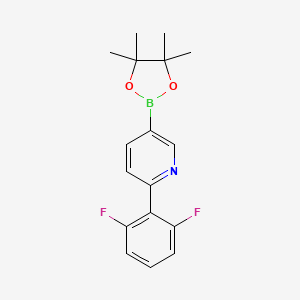
2-Isothiocyanato-5-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isothiocyanato-5-nitropyridine is an organic compound with the molecular formula C6H3N3O2S It is a derivative of pyridine, characterized by the presence of both isothiocyanate and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-amino-5-nitropyridine with thiophosgene or other thiocarbonyl transfer reagents to form the isothiocyanate group . Another approach is the one-pot preparation from pyridyl amines, which involves the desulfurization of a dithiocarbamate salt generated in situ by treatment with carbon disulfide and a base such as DABCO or sodium hydride .
Industrial Production Methods: Industrial production methods for 2-Isothiocyanato-5-nitropyridine are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions: 2-Isothiocyanato-5-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can participate in nucleophilic aromatic substitution reactions, often leading to the formation of amino derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions, such as using hydrogenation catalysts or reducing agents like tin(II) chloride.
Addition Reactions: The isothiocyanate group can react with nucleophiles, such as amines, to form thiourea derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like ammonia or primary amines in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or chemical reducing agents.
Addition: Amines or alcohols under mild conditions.
Major Products:
Amino Derivatives: Formed from the reduction of the nitro group.
Thiourea Derivatives: Formed from the addition of nucleophiles to the isothiocyanate group.
Scientific Research Applications
2-Isothiocyanato-5-nitropyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Isothiocyanato-5-nitropyridine involves its reactive functional groups. The isothiocyanate group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and enzymes. This can result in the inhibition of enzyme activity or the induction of cellular stress responses . The nitro group can undergo reduction to form reactive intermediates that further interact with cellular components .
Comparison with Similar Compounds
- 2-Isothiocyanato-3-nitropyridine
- 2-Isothiocyanato-4-nitropyridine
- 2-Isothiocyanato-6-nitropyridine
Comparison: 2-Isothiocyanato-5-nitropyridine is unique due to the specific positioning of the nitro and isothiocyanate groups on the pyridine ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to other isothiocyanato-nitropyridines, it may exhibit different biological activities and chemical properties due to the electronic and steric effects of the substituents .
Properties
Molecular Formula |
C6H3N3O2S |
|---|---|
Molecular Weight |
181.17 g/mol |
IUPAC Name |
2-isothiocyanato-5-nitropyridine |
InChI |
InChI=1S/C6H3N3O2S/c10-9(11)5-1-2-6(7-3-5)8-4-12/h1-3H |
InChI Key |
MTLXTQRNQVKGMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(2-Chloro-6,7-dihydro-5H-thiazolo[4,5-F]indol-5-YL)-2,2,2-trifluoroethanone](/img/structure/B13690465.png)

![2-[5-Methyl-2-(p-tolylamino)phenyl]-2-propanol](/img/structure/B13690484.png)


![(2R,4S,5R,6R)-5-Acetamido-6-[(1R,2R)-3-azido-1,2-dihydroxypropyl]-2,4-dihydroxytetrahydro-2H-pyran-2-carboxylic Acid](/img/structure/B13690503.png)






